molecular formula C22H27NO4 B2564364 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091396-68-7

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2564364
CAS No.: 1091396-68-7
M. Wt: 369.461
InChI Key: YXBYZXFDSGQJJA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide (CAS 1091396-68-7) is a synthetic benzamide derivative supplied with a guaranteed purity of 95% or higher, making it suitable for rigorous laboratory research . This compound has a molecular formula of C22H27NO4 and a molecular weight of 369.46 g/mol . Its structure features a cyclopentyl core substituted with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which are common pharmacophores in medicinal chemistry. Benzamide derivatives are frequently investigated for their potential interactions with various biological targets and can serve as key intermediates in the synthesis of more complex molecules . Researchers can utilize this compound in areas such as probe development, structure-activity relationship (SAR) studies, and high-throughput screening campaigns to identify or optimize new bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-25-18-9-7-17(8-10-18)22(12-4-5-13-22)15-23-21(24)16-6-11-19(26-2)20(14-16)27-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYZXFDSGQJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylcyclopentanone with a suitable reducing agent to form the corresponding alcohol.

    Amide bond formation: The cyclopentyl intermediate is then reacted with 3,4-dimethoxybenzoic acid or its derivatives under amide coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
  • Chemical Structure : The compound features a benzamide core, substituted with methoxy groups and a cyclopentyl moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure of this compound suggests it may inhibit bacterial and fungal growth. For instance, related compounds in the benzamide class have shown promising results against various pathogens, indicating that this compound could possess similar properties.

  • Case Study : A study on benzamide analogues demonstrated significant antibacterial potency against Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited minimum inhibitory concentrations comparable to established antibiotics . This suggests that modifications to the benzamide structure can enhance antimicrobial efficacy.

Anticancer Properties

The compound's structural features position it as a candidate for anticancer drug development. Benzamides have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : In vitro studies have shown that certain benzamide derivatives possess cytotoxic effects on cancer cell lines. For example, the introduction of specific substituents on the benzamide scaffold can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . This highlights the potential of this compound in targeted cancer therapies.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundPromisingPotentially effectiveStructural modifications enhance efficacy
4-Chloro-2-nitro substituted benzamideMIC = 5.19 µM against S. aureusModerateEffective against multiple bacterial strains
Benzamide derivatives (general)Varies widelyVaries widelyStructure-dependent activity

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can be contextualized against related benzamide derivatives, as outlined below:

Table 1: Structural and Functional Comparisons

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
This compound 3,4-Dimethoxybenzamide; cyclopentylmethyl 381.47 Undocumented in provided sources; structural analysis inferred.
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide
(CAS 1718-92-9)
3,4-Dimethoxybenzamide; 4-methoxyphenyl 287.31 Simpler analog; lacks cyclopentyl group. Higher solubility due to reduced steric hindrance.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-Hydroxybenzamide; 3,4-dimethoxyphenethyl 315.35 Antifungal activity (34% yield); lower lipophilicity due to phenolic -OH group.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole; sulfamoyl group 521.58 Antifungal (C. albicans); oxadiazole enhances metabolic stability.
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) Dichloro substitution; dimethylamino 353.30 Psychoactive opioid analog; chlorine atoms increase receptor affinity.

Key Findings from Comparisons

Structural Complexity and Pharmacokinetics :

  • The cyclopentylmethyl group in the target compound introduces steric bulk, likely reducing aqueous solubility compared to simpler analogs like 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide (MW 287.31) .
  • In contrast, LMM5 incorporates a 1,3,4-oxadiazole ring and sulfamoyl group, enhancing metabolic stability and antifungal efficacy against C. albicans .

Functional Group Impact: The 3,4-dimethoxy substitution is shared with Rip-B, but Rip-B’s phenolic -OH group may confer hydrogen-bonding capacity, influencing antifungal mechanisms .

Biological Activity Trends :

  • Methoxy-rich benzamides (e.g., target compound, Rip-B) are associated with antifungal applications, whereas halogenated analogs (e.g., AH-7921) exhibit central nervous system activity.
  • The cyclopentane/cyclohexane core in the target compound and AH-7921 suggests that alicyclic moieties modulate target selectivity (e.g., fungal enzymes vs. opioid receptors).

Biological Activity

The compound 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a member of a class of organic compounds known for their diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C20_{20}H25_{25}N1_{1}O3_{3}
  • Molecular Weight : 325.43 g/mol
  • IUPAC Name : this compound

This compound features a benzamide backbone with methoxy substituents and a cyclopentyl group, which may influence its biological properties.

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : Similar compounds have been shown to act as antagonists for human adenosine A3_3 receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .
  • Antiviral Activity : Research indicates that structurally related compounds exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds inhibit viral entry into host cells, suggesting potential therapeutic applications in viral infections .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound and its analogs:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of benzamides can induce apoptosis in cancer cell lines. The presence of methoxy groups is often associated with enhanced potency against various cancer types.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Ebola Virus Inhibition : A study highlighted the effectiveness of modified benzamide compounds in inhibiting the entry of Ebola virus into Vero cells, with some showing EC50_{50} values below 10 μM .
  • Adenosine A3_3 Receptor Antagonism : Another study reported that certain benzamide derivatives exhibit selective antagonism at the A3_3 receptor, which may provide insights into their potential use in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Compound NameTargetActivityReference
Compound AA3_3 ReceptorAntagonist
Compound BEbola VirusInhibitor (EC50_{50}<10 μM)
Compound CCancer CellsInduces Apoptosis

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